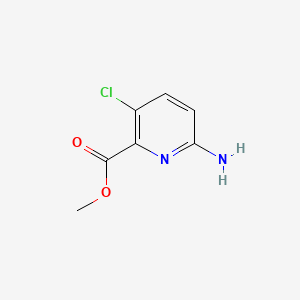

Methyl 6-amino-3-chloropicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

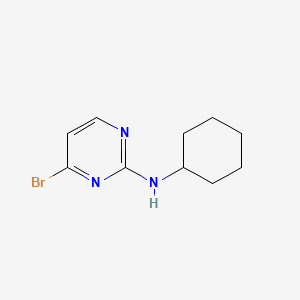

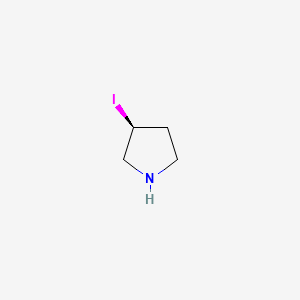

Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .

Synthesis Analysis

The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Molecular Structure Analysis

The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .Physical And Chemical Properties Analysis

Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .Aplicaciones Científicas De Investigación

Application of Alternative Fumigants

- Study Context : Research on alternative fumigants like 1,3-dichloropropene, chloropicrin, and metham sodium highlights the agricultural need for substitutes to methyl bromide, due to its ozone-depleting effects. Techniques for applying water-soluble formulations of these fumigants through drip irrigation systems have been developed, showcasing a move towards more environmentally friendly and economical solutions in crop protection Ajwa et al., 2002.

Branched Chain Aldehydes in Foods

- Study Context : Examination of the production and breakdown pathways of branched chain aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, reveals their importance in food flavor. This research underscores the complex interactions between food composition, microbial activity, and metabolic conversions, essential for managing desirable aldehyde levels in food products Smit et al., 2009.

Chemical Alternatives to Methyl Bromide

- Study Context : The search for alternatives to methyl bromide for vegetable crop production emphasizes the role of chemical alternatives like chloropicrin in managing soil-borne pests under Florida's subtropical climate. This research reflects ongoing efforts to identify effective pest management solutions that could also inform the application and environmental management practices of Methyl 6-amino-3-chloropicolinate Santos & Gilreath, 2006.

Illnesses Associated with Chloropicrin Use

- Study Context : Analysis of chloropicrin use in California agriculture and associated health impacts from 1992-2003 provides critical insights into the environmental and human health considerations necessary for using potent agricultural chemicals. This body of work informs the safety and regulatory measures that might be applicable to similar compounds like Methyl 6-amino-3-chloropicolinate Oriel et al., 2009.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 6-amino-3-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPYPHVEHKNBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682478 |

Source

|

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-3-chloropicolinate | |

CAS RN |

1256835-20-7 |

Source

|

| Record name | Methyl 6-amino-3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)

![2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid](/img/structure/B596315.png)